5-Br-2'-Cl-2'-dU
Description
Properties
CAS No. |
55612-19-6 |
|---|---|
Molecular Formula |
C9H10BrClN2O5 |
Molecular Weight |
341.54 g/mol |
IUPAC Name |
5-bromo-1-[(3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10BrClN2O5/c10-3-1-13(9(17)12-7(3)16)8-5(11)6(15)4(2-14)18-8/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5-,6-,8?/m1/s1 |
InChI Key |
RTWLWBAJWOUKKC-CDRSNLLMSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1C2[C@@H]([C@@H]([C@H](O2)CO)O)Cl)Br |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Appel Reaction for Chlorination
Ribose derivatives are converted to 2-chloro-2-deoxyribose using triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄):
- Protect 3′- and 5′-hydroxyls of ribose as an acetonide.
- Treat with PPh₃/CCl₄ to replace the 2′-OH with Cl.
- Deprotect under acidic conditions.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Protection | Acetone, H₂SO₄ | 85% |
| Chlorination | PPh₃, CCl₄, 25°C | 78% |
| Deprotection | 0.1 M HCl, 60°C | 92% |
Synthesis of 5-Bromouracil
Bromination at the 5-position employs radical initiators or electrophilic agents:
Radical Bromination with N-Bromosuccinimide (NBS)
NBS and α,α′-azobisisobutyronitrile (AIBN) in ethyl acetate selectively brominate uracil:
Procedure :
- Dissolve uracil (1 equiv) in ethyl acetate.
- Add NBS (2.2 equiv) and AIBN (0.1 equiv).
- Reflux at 80°C for 2–4 hours.
Results :
| Substrate | Product | Yield | Purity (HPLC) |
|---|---|---|---|
| Uracil | 5-Bromouracil | 89% | 98.2% |
Electrophilic Bromination with Br₂
Bromine in acetic acid achieves comparable yields but requires careful handling.
Glycosylation to Form 5-Br-2′-Cl-2′-dU
Coupling the halogenated base and sugar uses Vorbrüggen conditions:
Vorbrüggen Glycosylation Protocol
- Silylation : Treat 5-bromouracil with hexamethyldisilazane (HMDS) and trimethylsilyl chloride (TMSCl).
- Coupling : React silylated base with 2-chloro-2-deoxyribose acetonide in the presence of TMSOTf.
- Deprotection : Remove acetonide with aqueous HCl.
| Parameter | Value |
|---|---|
| Catalyst | TMSOTf (0.2 equiv) |
| Solvent | Acetonitrile |
| Temperature | 60°C |
| Yield | 76% |
Alternative Post-Glycosylation Halogenation
For substrates resistant to pre-halogenation, sequential modifications post-glycosylation are viable:
Bromination of 2′-Deoxyuridine Derivatives
- Protect 3′- and 5′-OH groups with acetyl.
- Brominate at C5 using NBS/AIBN.
- Chlorinate at C2′ via radical pathways (NCS/AIBN).
Challenges :
Analytical Data and Characterization
NMR Spectroscopic Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 6.32 (d, J=8.1 Hz) | Doublet | H6 of uracil |
| ¹H | 5.88 (s) | Singlet | H1′ of sugar |
| ¹³C | 163.4 | - | C4=O |
| ¹³C | 92.1 | - | C2′ (Cl) |
HPLC Purity Assessment
| Column | Mobile Phase | Retention Time (min) | Purity |
|---|---|---|---|
| C18 | MeCN/H₂O (70:30) | 12.7 | 97.5% |
Applications and Derivatives
5-Br-2′-Cl-2′-dU serves as:
- Antiviral prodrug : Inhibits herpesvirus replication.
- Radiosensitizer : Enhances cancer cell sensitivity to ionizing radiation.
Notable Derivatives :
| Derivative | Modification | Application |
|---|---|---|
| 5-Br-2′-F-2′-dU | 2′-F substitution | Improved metabolic stability |
| 5-Br-2′-N₃-2′-dU | Click chemistry probe | Nucleic acid labeling |
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2’-chloro-2’-deoxyuridine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, altering its chemical properties and reactivity.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in acetonitrile.
Substitution: Nucleophiles such as thiols or amines in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of various nucleoside analogs with different functional groups.
Oxidation: Formation of oxidized uridine derivatives.
Reduction: Formation of reduced uridine derivatives.
Scientific Research Applications
5-Bromo-2’-chloro-2’-deoxyuridine has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other nucleoside analogs.
Biology: Incorporated into DNA during replication, allowing for the study of DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of diagnostic reagents and molecular biology kits.
Mechanism of Action
The mechanism of action of 5-bromo-2’-chloro-2’-deoxyuridine involves its incorporation into DNA in place of thymidine. This incorporation can disrupt normal DNA synthesis and function, leading to cell cycle arrest or apoptosis. The bromine and chlorine atoms enhance the compound’s ability to interfere with DNA polymerase activity and increase its stability against enzymatic degradation .
Comparison with Similar Compounds
Molecular Mechanisms and Research Findings
ROCK2 and Cytoskeletal Dynamics
- ROCK2 Suppression : 5-Br-2’-dU reduces ROCK2 mRNA by 2.88-fold and protein by 3-fold, destabilizing stress fibers and reducing contractility .
- VIM Upregulation : VIM mRNA increases 3.64-fold, correlating with peri-nuclear intermediate filament assembly and enhanced adhesion .
MicroRNA Regulation
Functional Outcomes
Data Tables
Table 1. Effects of 5-Br-2’-dU on B16F1 Melanoma Cells
Table 2. Comparative Effects on Cell Mobility
| Treatment | Circularization Time (τ1, min) | Boyden Migration (% of Control) |
|---|---|---|
| Control | 272.3 ± 6.4 | 100% |
| 5-Br-2’-dU | 123.04 ± 27.9 | 13.4% |
| Y-27632 | 117.9 ± 17.2 | 40% |
| 5-Br-2’-dU + Y-27632 | 182.7 ± 9.5 | No significant change |
Data sourced from
Q & A
Q. How can researchers optimize experimental protocols for this compound in high-throughput screening (HTS)?
- Methodological Answer : Miniaturize assays (e.g., 384-well plates) and automate liquid handling (e.g., Echo® 550). Use fluorescence-based probes (e.g., CellTiter-Glo® for viability) to increase throughput. Validate HTS data with orthogonal assays (e.g., colony formation) and apply Z’-factor statistics to ensure robustness (Z’ > 0.5) .
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